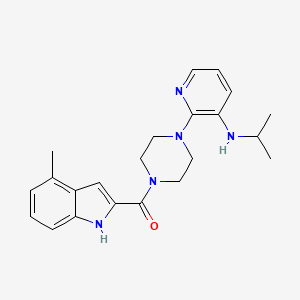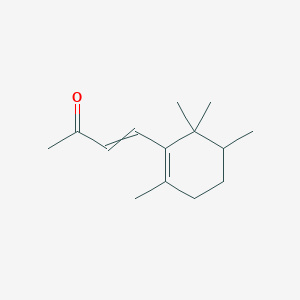![molecular formula C26H23I6N5O9 B12784022 3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-acetyloxyethylcarbamoyl)-2,4,6-triiodobenzoic acid CAS No. 285117-15-9](/img/structure/B12784022.png)
3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-acetyloxyethylcarbamoyl)-2,4,6-triiodobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-acetyloxyethylcarbamoyl)-2,4,6-triiodobenzoic acid is a complex organic compound characterized by multiple iodine atoms and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection and deprotection of amino groups, acylation, and iodination. The process typically starts with the protection of amino groups using tert-butyl carbamates (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups . Subsequent steps involve acylation reactions using reagents like acetic anhydride and methyl isocyanate . Iodination is achieved using iodine or iodinating agents like N-iodosuccinimide (NIS) .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of robust catalysts and optimized reaction conditions would be essential to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in acidic or neutral conditions.
Reduction: LiAlH4, NaBH4 in anhydrous conditions.
Substitution: NaOCH3, NH3 in polar solvents like methanol or water.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the acetyl groups may yield carboxylic acids, while reduction of the carbonyl groups may produce alcohols .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, the iodine atoms may facilitate binding to proteins or nucleic acids, while the acetyl and carbamoyl groups may modulate enzyme activities . The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid: Similar structure but with a hydroxyethyl group instead of an acetyloxyethyl group.
3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-methoxyethylcarbamoyl)-2,4,6-triiodobenzoic acid: Contains a methoxyethyl group instead of an acetyloxyethyl group.
Uniqueness
The unique combination of functional groups and iodine atoms in this compound provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
285117-15-9 |
|---|---|
Fórmula molecular |
C26H23I6N5O9 |
Peso molecular |
1310.9 g/mol |
Nombre IUPAC |
3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-acetyloxyethylcarbamoyl)-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C26H23I6N5O9/c1-8(38)37(4)22-19(31)12(23(41)33-3)15(27)13(20(22)32)25(43)35-7-10(40)36-21-17(29)11(16(28)14(18(21)30)26(44)45)24(42)34-5-6-46-9(2)39/h5-7H2,1-4H3,(H,33,41)(H,34,42)(H,35,43)(H,36,40)(H,44,45) |
Clave InChI |
RTYVMFWYALDRHG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCOC(=O)C)I)I)C(=O)NC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


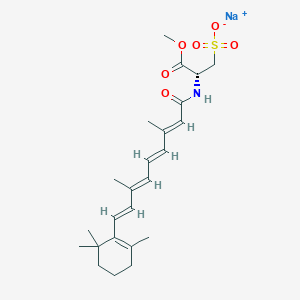


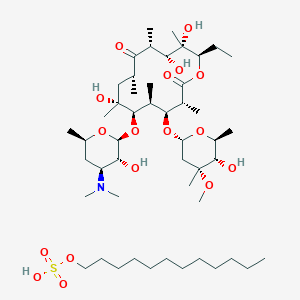
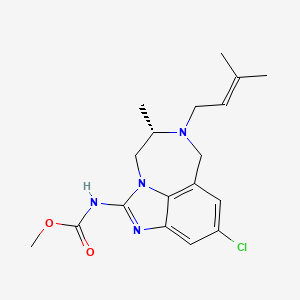

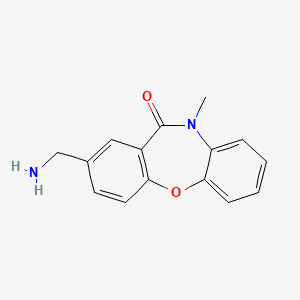
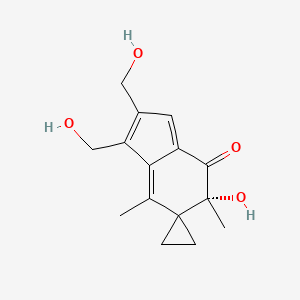
![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1-oxo-2,3-dihydrocyclopenta[b]indol-3-yl]acetic acid](/img/structure/B12783984.png)

